2-Aminotridecane
Description
Context within Aliphatic Amine Chemistry
2-Aminotridecane, with the chemical formula C₁₃H₂₉N, is an organic compound classified as a primary aliphatic amine. smolecule.comontosight.ai This classification stems from the presence of an amino group (-NH₂) attached to a thirteen-carbon aliphatic chain. ontosight.aiunacademy.com In aliphatic amines, the nitrogen atom is bonded to at least one alkyl group and hydrogen atoms. unacademy.com Depending on the number of alkyl groups attached to the nitrogen, they are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N). britannica.com this compound is a primary amine as the amino group is bonded to one alkyl group (the tridecyl group) and two hydrogen atoms.
The defining characteristic of aliphatic amines is the lone pair of electrons on the nitrogen atom, which imparts basic properties to the molecule, making them weak bases. unacademy.comsdsu.edu In comparison to ammonia (B1221849), aliphatic amines are generally stronger bases due to the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom. ncert.nic.in The long, nonpolar hydrocarbon chain of this compound influences its physical properties, such as its solubility. Lower aliphatic amines tend to be soluble in water, but solubility decreases as the molar mass and the size of the hydrophobic alkyl part increase. ncert.nic.in Consequently, higher amines like this compound are essentially insoluble in water but soluble in organic solvents. ontosight.ai
The position of the amino group on the second carbon of the tridecane (B166401) chain distinguishes this compound from its isomers, such as 1-aminotridecane, and influences its reactivity and physical properties. smolecule.com The structure of amines is a somewhat flattened triangular pyramid with the nitrogen atom at the apex. britannica.com
Interdisciplinary Significance in Contemporary Research
The unique structural characteristics of this compound, particularly its long alkyl chain and the reactive amino group, have made it a compound of interest in various fields of contemporary research. ontosight.ai Its amphiphilic nature, arising from the combination of a hydrophilic amino head and a long hydrophobic tail, makes it a candidate for applications in material science and chemical biology. smolecule.com
In material science , this compound is being explored for the synthesis of functional materials. smolecule.com Researchers are investigating its use in creating self-assembled monolayers and liquid crystals. smolecule.com These materials have potential applications in the development of organic electronics and sensors. smolecule.com
In the realm of chemical biology , this compound serves as a tool for studying the intricate interactions between proteins and lipids within cell membranes. smolecule.com A comprehensive understanding of these interactions is crucial as they are fundamental to numerous cellular processes. smolecule.com
Furthermore, in environmental science , studies are underway to investigate the biodegradation of this compound by microorganisms. smolecule.com This research is important for understanding the environmental fate of the compound. smolecule.com The compound's long alkyl chain also makes it suitable for creating amphiphilic structures used in the formulation of detergents. ontosight.ai
Below is a table summarizing some of the key research applications of this compound:
| Research Area | Application of this compound | Potential Significance |
| Material Science | Synthesis of self-assembled monolayers and liquid crystals | Development of organic electronics and sensors. smolecule.com |
| Chemical Biology | Tool to study protein-lipid interactions in cell membranes | Understanding fundamental cellular processes. smolecule.com |
| Environmental Science | Biodegradation studies | Determining the environmental impact of the compound. smolecule.com |
| Formulation Chemistry | Creation of amphiphilic structures | Development of detergents. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tridecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHZVGJULAEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880757 | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-57-7 | |
| Record name | 2-Aminotridecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-methyldodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Routes to 2 Aminotridecane
Conventional Synthetic Pathways for 2-Aminotridecane
Traditional organic synthesis provides several reliable, albeit sometimes harsh, methods for the preparation of this compound. These pathways often involve multi-step sequences starting from readily available hydrocarbon feedstocks.
Direct Amination Approaches
Direct C-H amination involves the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond in a single step. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. acs.org However, the direct amination of unactivated alkanes like tridecane (B166401) is exceptionally challenging due to the high bond dissociation energy of C-H bonds and the potential for multiple isomers. kaist.ac.kracs.org
Transition-metal catalysts are typically required to facilitate this transformation. acs.org The general reaction involves a metal catalyst that activates the C-H bond, followed by reaction with an aminating agent.
General Scheme for Direct C-H Amination:
R-H + "NH₂ Source" --(Catalyst)--> R-NH₂ + Byproduct
Challenges in applying this method for this compound synthesis include:
Low Reactivity: Alkanes are generally inert.
Regioselectivity: Statistically, a C-H bond at any of the 13 carbon atoms could react, leading to a complex mixture of aminotridecane isomers. Achieving selective amination at the C-2 position is a significant hurdle.
Catalyst Inhibition: The product amine can coordinate to the metal catalyst, leading to inhibition and low turnover numbers. kaist.ac.kr
While significant progress has been made in C-H amination, its application for the selective synthesis of a specific long-chain aliphatic amine like this compound from the parent alkane remains a developmental area. acs.org
Reduction of Nitriles to this compound Precursors
A more established and reliable route to primary amines is the reduction of nitriles. wikipedia.org For the synthesis of this compound, the required precursor would be 2-tridecanenitrile. However, the more common precursor for a primary amine is a terminal nitrile, which would yield a terminal amine. To obtain this compound via this route, a branched nitrile precursor is necessary, which can be synthesized from the corresponding alkyl halide.
The reduction of the nitrile's carbon-nitrogen triple bond to a primary amine can be accomplished using several powerful reducing agents. chemguide.co.uk
Key Reducing Agents for Nitrile Reduction:
| Reducing Agent | Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in a dry, non-aqueous solvent like diethyl ether, followed by an aqueous or acidic workup. chemguide.co.ukstudymind.co.ukyoutube.com | A very powerful and effective, but non-selective and moisture-sensitive reagent. youtube.com |
| Catalytic Hydrogenation | Hydrogen gas (H₂) at elevated pressure and temperature with a metal catalyst (e.g., Raney Nickel, Platinum, Palladium). wikipedia.orgstudymind.co.uk | An economically viable method for large-scale production. Ammonia (B1221849) is often added to suppress the formation of secondary and tertiary amine byproducts. commonorganicchemistry.com |
| Borane Reagents (e.g., BH₃-THF) | Typically performed in a solvent like Tetrahydrofuran (THF) with heating. commonorganicchemistry.com | Offers a milder alternative to LiAlH₄. |
CH₃(CH₂)₁₀CH(CN)CH₃ (2-Tridecanenitrile) + 2 H₂ --(Catalyst)--> CH₃(CH₂)₁₀CH(NH₂)CH₃ (this compound)
This method is a robust pathway to primary amines, with the choice of reducing agent depending on the scale of the reaction and the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com
Amination of Alkene Substrates
Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-efficient method for synthesizing amines. nih.gov To produce this compound, this reaction would start from an alkene substrate, such as 1-tridecene or 2-tridecene.
The primary challenge in the hydroamination of terminal alkenes like 1-tridecene is controlling the regioselectivity. The reaction can yield either the branched Markovnikov product (this compound) or the linear anti-Markovnikov product (1-aminotridecane). nih.govacs.org
Regioselectivity in Hydroamination of 1-Tridecene:
Markovnikov Addition: The amino group adds to the more substituted carbon, yielding this compound. This is generally the favored outcome in many catalytic systems.
Anti-Markovnikov Addition: The amino group adds to the less substituted carbon, yielding 1-aminotridecane. Achieving this reversal of selectivity is a significant challenge in synthetic chemistry. nih.govuab.cat
Various metal-based catalysts (e.g., based on alkali metals, lanthanides, or transition metals) have been developed to control the outcome of this reaction. Formal hydroamination strategies, such as a one-pot oxidation followed by reductive amination, have also been developed to achieve anti-Markovnikov selectivity. acs.orgnih.govrsc.org
Reductive Amination Strategies
Reductive amination is one of the most versatile and widely used methods for synthesizing amines. wikipedia.org This reaction converts a carbonyl group (ketone or aldehyde) into an amine through an intermediate imine. libretexts.org To synthesize this compound, the starting carbonyl compound is 2-tridecanone, which reacts with ammonia.
The process typically occurs in a single pot ("one-pot" reaction) where the ketone and ammonia first form an imine intermediate, which is then reduced in situ to the final amine product. tandfonline.comtandfonline.com
Steps in Reductive Amination:
Imine Formation: 2-Tridecanone reacts with ammonia under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine.
Reduction: A reducing agent, present in the reaction mixture, reduces the imine's C=N double bond to form the C-N single bond of the amine.
A key advantage is the use of reducing agents that are selective for the imine over the ketone, allowing the reaction to be performed in one step. masterorganicchemistry.com
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly reactive and stable in weakly acidic conditions. Selectively reduces the protonated imine (iminium ion) much faster than the ketone. wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, often used as a less toxic alternative to NaBH₃CN. wikipedia.orgmasterorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Can be used for direct reductive amination, where the catalyst facilitates both imine formation and its subsequent hydrogenation. wikipedia.org |
| Sodium Borohydride (NaBH₄) | Can reduce both ketones and imines. To achieve selectivity, the imine is often allowed to form completely before the reducing agent is added. wikipedia.org |
This strategy is highly effective for producing primary, secondary, and tertiary amines depending on the starting amine (ammonia, a primary amine, or a secondary amine, respectively). libretexts.orgorganicreactions.org
Hydroaminomethylation Followed by Hydrogenolysis
Hydroaminomethylation (HAM) is a tandem catalytic reaction that combines hydroformylation and reductive amination in a single step. acs.orgnih.gov It converts an alkene into a higher amine by adding a one-carbon unit (from CO/H₂) and an amino group. eurekaselect.com This process is highly atom-economical, starting from inexpensive alkenes. researchgate.netresearchgate.net
The reaction proceeds in three main stages:
Hydroformylation: The alkene reacts with syngas (a mixture of CO and H₂) in the presence of a catalyst (typically rhodium- or cobalt-based) to form an aldehyde. nih.gov For a terminal alkene like 1-dodecene, this produces a mixture of linear (tridecanal) and branched (2-methyldodecanal) aldehydes.
Condensation: The aldehyde intermediate reacts in situ with an amine to form an enamine or imine.
Hydrogenation: The enamine/imine intermediate is hydrogenated by the same catalyst to yield the final saturated amine. acs.org
The regioselectivity of the initial hydroformylation step is crucial and can be controlled by the choice of catalyst and ligands, often favoring the linear amine product. nih.govnih.govrsc.org Therefore, hydroaminomethylation of 1-dodecene would primarily yield 1-aminotridecane, not this compound.
To access primary amines, a common strategy involves using a protected form of ammonia, such as benzylamine, in the HAM step. The resulting N-benzylamine can then be deprotected via catalytic hydrogenolysis (e.g., using Pd/C) to yield the desired primary amine. researchgate.net
Sequential HAM/Hydrogenolysis:
Step 1 (HAM): Alkene + Benzylamine + CO/H₂ --(Rh catalyst)--> N-benzylalkylamine
Step 2 (Hydrogenolysis): N-benzylalkylamine + H₂ --(Pd/C)--> Primary Amine + Toluene
Biocatalytic Approaches for this compound and Analogues
Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and exhibit excellent chemo-, regio-, and stereoselectivity, which is particularly valuable for producing chiral amines. semanticscholar.org
The two main classes of enzymes used for amine synthesis from ketones are transaminases and amine dehydrogenases. nih.gov
Transaminases (TAs): Also known as aminotransferases (ATAs), these enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine or alanine) to a carbonyl acceptor (a ketone or aldehyde). nih.govoup.com The reaction requires a pyridoxal-5'-phosphate (PLP) cofactor. oup.com To synthesize this compound, a transaminase would convert 2-tridecanone into the amine with high enantiomeric purity, yielding either the (R)- or (S)-enantiomer depending on the enzyme used. researchgate.net
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov The cofactor must be regenerated in a parallel enzymatic reaction to make the process economically feasible. Protein engineering has been used to develop AmDHs with broad substrate scopes. nih.gov
Chemoenzymatic Cascades: These processes combine enzymatic reactions with chemical steps to create efficient, multi-step syntheses in a single pot. researchgate.net For example, a chemical catalyst could be used to produce a prochiral ketone from a biomass-derived starting material, which is then converted into a chiral amine by an immobilized transaminase in a subsequent step. oup.com Multi-enzyme cascades have also been designed for the direct synthesis of long-chain fatty amines from renewable triglycerides and oils. nih.gov
Enantioselective Synthesis of Chiral Amines
The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For chiral amines like this compound, enantioselective methods are paramount to obtaining the desired biologically active enantiomer. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.
One prominent biocatalytic approach is kinetic resolution . This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a biocatalytic cascade employing an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH) has been successfully used for the kinetic resolution of a variety of racemic amines to yield the corresponding (S)-amines with excellent enantioselectivity (>99% ee) mdpi.comresearchgate.net. While not specifically detailed for this compound, this methodology is applicable to a wide range of aliphatic amines. The AmDH catalyzes the oxidative deamination of one enantiomer, and the AlaDH facilitates cofactor recycling, driving the reaction to completion mdpi.com.
Another powerful strategy is asymmetric synthesis , where a prochiral precursor is converted directly into a single enantiomer of the product. This approach is highly atom-economical, with a theoretical yield of 100%. Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for the asymmetric synthesis of chiral amines from their corresponding ketones.
Application of Transaminases in Amine Production
Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This reaction can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. The use of ω-transaminases is particularly advantageous as they can accept a broad range of non-natural substrates, including long-chain aliphatic ketones like 2-tridecanone, the precursor to this compound.
The key challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. To overcome this, various strategies have been developed, such as using a large excess of the amino donor (e.g., isopropylamine or alanine), removing the ketone byproduct, or coupling the reaction with other enzymes in a cascade system to drive the equilibrium towards product formation. While specific data for the transaminase-mediated synthesis of this compound is not extensively reported, the successful application of transaminases for other long-chain aliphatic amines suggests its feasibility.
Role of Amine Dehydrogenases in Chiral Amine Synthesis
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reversible reductive amination of ketones to chiral amines using a nicotinamide cofactor (NADH or NADPH). nih.gov They have emerged as highly efficient biocatalysts for the synthesis of enantiomerically pure amines, often exhibiting excellent stereoselectivity. nih.gov
Engineered AmDHs, derived from amino acid dehydrogenases, have demonstrated broad substrate scope, including the ability to convert various aliphatic ketones. rsc.orgmdpi.com The reaction proceeds with the direct incorporation of ammonia as the amino donor, making it a highly atom-efficient process. The required nicotinamide cofactor is typically regenerated in situ using a secondary enzyme such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate (e.g., formate or glucose). nih.gov This dual-enzyme system allows for the use of catalytic amounts of the expensive cofactor.
Studies have shown that AmDHs can perform the efficient amination of a range of diverse aromatic and aliphatic ketones with up to quantitative conversion and excellent enantioselectivity, typically affording the (R)-configured amines with more than 99% enantiomeric excess. nih.gov Although direct application on 2-tridecanone to produce (R)-2-aminotridecane is not explicitly detailed in the provided literature, the proven efficacy of AmDHs on other long-chain ketones strongly supports their potential for this transformation.
Table 1: Comparison of Transaminase and Amine Dehydrogenase for Chiral Amine Synthesis
| Feature | Transaminase (TA) | Amine Dehydrogenase (AmDH) |
| Reaction Type | Amino group transfer | Reductive amination |
| Amino Donor | Amine or amino acid (e.g., isopropylamine, alanine) | Ammonia |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | NAD(P)H |
| Byproducts | Ketone from amino donor | Water |
| Stereoselectivity | Can be (R)- or (S)-selective depending on the enzyme | Typically (R)- or (S)-selective depending on the enzyme |
| Equilibrium | Often unfavorable, requires strategies to shift equilibrium | Favorable in the reductive direction |
Decarboxylation of Amino Acid Precursors
The synthesis of amines through the decarboxylation of amino acids is a well-established biological pathway and has been explored for chemical synthesis. This method involves the removal of a carboxyl group from an amino acid to yield the corresponding amine. While this approach is elegant in its simplicity, its application for the synthesis of this compound is contingent on the availability of a suitable precursor, namely 2-aminotetradecanoic acid. The feasibility of this route would depend on the efficient and selective synthesis of this specific long-chain amino acid.
Enzyme Cascade Systems for Enhanced Biocatalytic Processes
Enzyme cascade reactions, where multiple enzymatic steps are combined in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable reaction equilibria. mdpi.comnih.gov These multi-enzyme systems mimic the efficiency of metabolic pathways found in nature.
For the production of this compound, several cascade designs can be envisioned. A common and effective cascade involves the coupling of an AmDH with a cofactor regenerating enzyme like FDH or GDH, as previously mentioned. nih.gov This system ensures a continuous supply of the reduced nicotinamide cofactor, which is essential for the reductive amination step.
Another potential cascade could involve a transaminase coupled with an enzyme to remove the ketone byproduct. For example, if L-alanine is used as the amino donor, the byproduct is pyruvate. Pyruvate can be removed by lactate dehydrogenase (LDH), which reduces it to lactate, thereby shifting the equilibrium of the transamination reaction towards the formation of this compound.
Furthermore, whole-cell biocatalysts co-expressing multiple enzymes can be employed to streamline the process and simplify catalyst preparation. For instance, a whole-cell system co-expressing an AmDH and an AlaDH has been shown to be highly effective for the kinetic resolution of racemic amines, overcoming substrate and product inhibition issues often encountered with purified enzymes. mdpi.comresearchgate.net
Derivatization Strategies for this compound and Analogues
Formation of Amide Derivatives
The primary amine functionality of this compound allows for a wide range of derivatization reactions, with the formation of amides being one of the most common and versatile transformations. Amide bond formation is a fundamental reaction in organic and medicinal chemistry. researchgate.netsphinxsai.com
Amides of this compound can be synthesized by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride (B1165640). sphinxsai.com Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between a carboxylic acid and this compound. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The general scheme for the synthesis of an amide derivative of this compound is as follows:
R-COOH + H₂N-CH(CH₃)(CH₂)₁₀CH₃ → R-CONH-CH(CH₃)(CH₂)₁₀CH₃ + H₂O
The properties of the resulting amide are determined by the nature of the "R" group from the carboxylic acid. This allows for the synthesis of a diverse library of this compound derivatives with tailored physical, chemical, and biological properties.
Functionalization of the Amino Group
The primary amino group of this compound serves as a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups. A common and important functionalization is N-acylation, which involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction forms an amide bond and can be used to append a wide range of moieties to the this compound backbone.
For instance, N-acylation with fatty acids or their derivatives can be used to synthesize N-acyl-2-aminotridecanes. These molecules exhibit interesting self-assembly properties and have potential applications as surfactants and in materials science. The choice of the acylating agent allows for the tuning of the physicochemical properties of the resulting molecule, such as its hydrophobicity and thermal stability.
| Acylating Agent | Functional Group Introduced | Potential Application |
| Fatty Acyl Chloride | Long-chain acyl group | Surfactants, self-assembling materials |
| Activated Amino Acid | Amino acid residue | Bio-inspired materials, drug delivery |
| Dicarboxylic Acid Derivative | Carboxyl-terminated acyl group | Building block for polymers and bolaamphiphiles |
Structural Modification for Amphiphilic Architectures
The long hydrophobic tridecyl chain of this compound makes it an excellent building block for the synthesis of various amphiphilic molecules. These molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in aqueous solution to form a variety of nanostructures, such as micelles and vesicles.
One strategy to create novel amphiphiles is the synthesis of gemini surfactants . These are composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer. This compound can serve as the precursor to the hydrophobic portion of such molecules. For example, two molecules of this compound can be linked together through their amino groups by a hydrophilic spacer, followed by quaternization of the nitrogen atoms to create cationic head groups. The nature of the spacer and the counter-ions can be varied to fine-tune the aggregation behavior and surface activity of the resulting gemini surfactant.
Another class of amphiphilic structures that can be synthesized from this compound are bolaamphiphiles . These molecules are characterized by having hydrophilic head groups at both ends of a long hydrophobic chain. While this compound itself is a mono-functional amine, it can be used as a starting material to construct bolaamphiphiles. For instance, the amino group can be functionalized with a hydrophilic moiety, and then two of these functionalized molecules can be coupled together at the ends of their alkyl chains. Alternatively, a long-chain dicarboxylic acid could be reacted with two equivalents of this compound, followed by modification of a functional group on the tridecyl chain to introduce a second hydrophilic head.
| Amphiphilic Architecture | General Structure | Synthetic Strategy from this compound |
| Gemini Surfactant | Two hydrophobic tails, two hydrophilic heads, one spacer | Coupling of two this compound molecules via a hydrophilic spacer and quaternization of the amino groups. |
| Bolaamphiphile | One long hydrophobic chain with hydrophilic heads at both ends | Functionalization of the amino group followed by coupling of the alkyl chains, or reaction with a dicarboxylic acid and subsequent modification. |
Mechanistic Studies of 2 Aminotridecane Reactivity and Intermolecular Interactions
Fundamental Chemical Reactivity of the Secondary Amino Group
The chemical properties of 2-aminotridecane are predominantly dictated by the lone pair of electrons on its nitrogen atom. This feature makes the secondary amino group both basic and nucleophilic, enabling it to participate in a variety of chemical transformations. wikipedia.orglibretexts.org The presence of a methyl group and a long undecyl chain attached to the nitrogen-bearing carbon influences its reactivity through a combination of inductive effects and steric hindrance.
As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. wikipedia.orglumenlearning.com Its basicity is comparable to other simple alkyl amines, with pKa values for their conjugate acids typically falling in the 9.5 to 11.0 range. libretexts.org The electron-donating nature of the two alkyl groups (methyl and undecyl) attached to the alpha-carbon slightly increases the electron density on the nitrogen, enhancing its basicity compared to ammonia (B1221849).
As a nucleophile, the secondary amine can attack electron-deficient centers. studymind.co.uk However, its nucleophilicity is tempered by steric hindrance from the surrounding alkyl structure, which can be more significant than for a primary amine. masterorganicchemistry.com Key reactions stemming from the nucleophilic character of the secondary amino group include:
Acylation: In reactions with acyl chlorides or acid anhydrides, this compound forms N,N-disubstituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike primary amines, the resulting amide is not susceptible to overacylation because it lacks a replaceable hydrogen atom on the nitrogen. lumenlearning.comlibretexts.org
Alkylation: this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction yields a tertiary amine. The resulting tertiary amine can undergo further alkylation to form a positively charged quaternary ammonium salt. libretexts.orggeeksforgeeks.orgchemguide.co.uk
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. lumenlearning.com The reaction involves an initial nucleophilic attack on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=C double bond of the enamine. ucalgary.ca
Reaction with Nitrous Acid: The reaction of a secondary amine like this compound with nitrous acid (HNO₂) characteristically produces an N-nitrosamine, which is often an oily substance. slideshare.net
The following table summarizes the fundamental reactivity of the secondary amino group in this compound.
| Reaction Type | Reactant | Product Class | General Mechanism |
| Acylation | Acyl Chloride (R-COCl) | N,N-disubstituted Amide | Nucleophilic Acyl Substitution |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt | Nucleophilic Substitution (SN2) |
| Reaction with Ketone | Ketone (R₂C=O) | Enamine | Nucleophilic Addition followed by Dehydration |
| Reaction with Nitrous Acid | Nitrous Acid (HNO₂) | N-Nitrosamine | Electrophilic Substitution on Nitrogen |
**3.2. Computational Modeling of Molecular Interactions
Computational chemistry provides powerful tools for predicting and analyzing the interactions of this compound at a molecular level, offering insights that can guide experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com For this compound, docking simulations can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. These simulations calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound) and the target protein. The amphiphilic nature of this compound, with its long, nonpolar tridecyl tail and polar amino headgroup, suggests it could interact favorably with proteins that have hydrophobic pockets and specific hydrogen-bonding residues.
The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound against a protein target.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -7.5 | Leu83, Val65 | Hydrophobic (with tridecyl chain) |
| Asp145 | Hydrogen Bond (with amino group) | ||
| Hypothetical GPCR B | -6.8 | Phe208, Trp212 | Hydrophobic (with tridecyl chain) |
| Glu112 | Ionic/H-Bond (with protonated amine) |
Beyond single-target docking, predictive algorithms utilize the structural and physicochemical properties of a molecule to forecast its likely biological targets or activities. These algorithms are often trained on large datasets of known compound-target interactions. For this compound, inputs for such algorithms would include its molecular weight, predicted partition coefficient (XlogP), and the presence of the secondary amine functional group. uni.lu Based on its structural similarity to other long-chain aliphatic amines, these algorithms might predict interactions with lipid-modifying enzymes, ion channels, or certain classes of receptors embedded in cell membranes.
Experimental Probing of Intermolecular Associations
Experimental studies validate and expand upon computational predictions, providing tangible evidence of how this compound interacts with complex biological systems and how its derivatives can form organized structures.
The study of interactions between proteins and lipids within cell membranes is crucial for understanding many cellular processes. This compound has been identified as a useful chemical tool for this purpose. smolecule.com Its amphiphilic structure allows it to insert into lipid bilayers, where the long tridecyl chain interacts with the hydrophobic lipid tails and the polar amino group is positioned near the polar head groups of the lipids. By introducing this molecule into a membrane system, researchers can observe how its presence perturbs the lipid environment and, consequently, affects the structure and function of membrane-associated proteins.
The unique structure of this compound makes it a valuable building block for the synthesis of functional materials capable of self-assembly, such as liquid crystals and self-assembled monolayers. smolecule.com The self-assembly process is driven by a balance of intermolecular forces. The long, flexible tridecyl chains interact through van der Waals forces, promoting ordered packing. The amino group serves as a reactive site for chemical modification, allowing for the attachment of different head groups that can direct the assembly process through hydrogen bonding, ionic interactions, or other specific recognition events. For instance, derivatization of the amine could lead to molecules that self-assemble at interfaces, forming highly ordered thin films with potential applications in sensors or organic electronics. smolecule.com
The following table outlines potential derivatives of this compound and their likely self-assembly characteristics.
| Derivative Class | Headgroup Modification | Primary Driving Force for Assembly | Potential Application |
| Amide Derivatives | Acylation with a carboxylic acid | Hydrogen bonding, van der Waals forces | Liquid Crystals |
| Quaternary Ammonium Salts | Exhaustive methylation | Ionic interactions, van der Waals forces | Antimicrobial Surfaces |
| Schiff Base Derivatives | Condensation with an aromatic aldehyde | π-π stacking, van der Waals forces | Organic Electronics |
Advanced Spectroscopic and Analytical Characterization of 2 Aminotridecane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. bhu.ac.in For 2-aminotridecane, both ¹H and ¹³C NMR provide critical data for confirming its carbon skeleton and the position of the amine group.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons on the long alkyl chain typically appear as a complex multiplet in the upfield region, while the protons closer to the electron-withdrawing amino group are shifted downfield. oregonstate.edu A key indicator is the methine proton (CH) at the C2 position, which is adjacent to the amino group and appears at a distinct chemical shift. libretexts.org The terminal methyl group (CH₃) at the end of the undecyl chain will present a triplet, and the methyl group at the C1 position will appear as a doublet due to coupling with the C2 proton.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov For this compound, this would ideally show distinct signals for each of the 13 carbon atoms, though some of the central methylene (B1212753) carbons in the long chain may have very similar chemical shifts, leading to overlapping signals. The carbon atom bonded to the nitrogen (C2) will have a characteristic chemical shift that is significantly different from the other sp³ hybridized carbons in the alkyl chain.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~0.88 (t) | C13-H₃ |
| ~1.10 (d) | C1-H₃ |
| ~1.26 (m) | C4-C12-(CH₂)₉ |
| ~1.50 (m) | C3-H₂ |
| ~2.70 (m) | C2-H |
| Variable | NH₂ |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and other experimental conditions. washington.edu
Advanced NMR Techniques for Conformational Studies
While 1D NMR provides primary structural information, advanced 2D NMR techniques are necessary to understand the conformational dynamics of a flexible molecule like this compound. numberanalytics.comslideshare.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the alkyl chain. For instance, the signal for the C2 proton would show a correlation with the protons of the C1 methyl group and the C3 methylene group. numberanalytics.com
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. numberanalytics.com An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom in the ¹³C spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformations of the long alkyl chain in solution. researchgate.net
Diffusion Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. researchgate.net For a pure sample of this compound, DOSY would show all proton signals aligned horizontally, indicating they belong to the same molecule.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are powerful methods for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. savemyexams.comlibretexts.orgazooptics.com
Vibrational Analysis for Functional Group Identification
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the primary amine and the long alkyl chain. nist.gov
N-H Stretching: Primary amines typically show two moderately weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain.
N-H Bending: An N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. libretexts.org
C-N Stretching: The C-N stretching vibration appears in the fingerprint region, usually between 1000 and 1250 cm⁻¹, but can be difficult to assign definitively due to coupling with other vibrations.
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3300 - 3500 |
| N-H Symmetric Stretch | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 2960 |
| N-H Bend (Scissoring) | 1590 - 1650 |
| C-N Stretch | 1000 - 1250 |
Source: Data compiled from general IR spectroscopy principles. libretexts.orgsavemyexams.com
Detection of Intermolecular Interactions
FTIR spectroscopy is also sensitive to intermolecular forces, particularly hydrogen bonding. wikipedia.org In a condensed phase (liquid or solid) sample of this compound, the N-H stretching bands are often broadened and shifted to lower frequencies compared to the gas phase. mdpi.com This is a direct consequence of intermolecular hydrogen bonding between the amino groups of adjacent molecules (N-H···N). The extent of this broadening and shifting can provide qualitative information about the strength and nature of these interactions. mdpi.com Advanced techniques like two-dimensional IR (2D-IR) spectroscopy could potentially be used to study the dynamics of these hydrogen-bonding networks in real-time. nih.gov
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org
For this compound (molar mass: 199.38 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z of 199. nist.gov According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound. libretexts.org
The fragmentation pattern in the mass spectrum provides valuable structural information. chemguide.co.uk Aliphatic amines like this compound typically undergo a characteristic α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a dominant fragmentation pathway because it leads to the formation of a stable, resonance-stabilized iminium ion. libretexts.orgdocbrown.info
For this compound, α-cleavage can occur on either side of the C2 carbon:
Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃, mass = 15) and the formation of a fragment ion with m/z = 184.
Cleavage of the C2-C3 bond: This is the more likely fragmentation pathway, involving the loss of an undecyl radical (•C₁₁H₂₃, mass = 155) and the formation of a highly stable iminium ion [CH₃CH=NH₂]⁺ with an m/z of 44. This peak is often the base peak (the most intense peak) in the mass spectrum of small 2-aminoalkanes. libretexts.orgdocbrown.info
Other fragment ions would arise from the further fragmentation of the long alkyl chain, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 199 | [C₁₃H₂₉N]⁺ | Molecular Ion (M⁺) |
| 184 | [C₁₂H₂₆N]⁺ | M⁺ - •CH₃ (α-cleavage) |
| 44 | [C₂H₆N]⁺ | M⁺ - •C₁₁H₂₃ (α-cleavage) |
Note: The relative intensities of these fragments are crucial for confirming the structure.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the 'exact mass' to several decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its measured mass. europa.eu
For this compound (C₁₃H₂₉N), HRMS is used to confirm its elemental formula. In electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental formulas is indispensable for confident identification, especially in complex samples where isobaric interferences are common. bioanalysis-zone.com The high mass accuracy, typically within 5 ppm, provides a stringent criterion for compound verification. europa.eu
Table 1: Elemental Composition and Exact Mass of Protonated this compound
| Species | Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| This compound (Neutral) | C₁₃H₂₉N | 199 | 199.23000 |
| Protonated this compound | [C₁₃H₃₀N]⁺ | 200 | 200.23728 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. nationalmaglab.org The fragmentation pattern provides a structural fingerprint of the precursor ion. unito.it
The analysis of this compound by MS/MS provides key structural information. The protonated molecule, m/z 200.2, is selected as the precursor ion. The primary fragmentation pathway for aliphatic amines involves cleavage of the carbon-carbon bond alpha to the nitrogen atom. For this compound, this results in two main fragmentation routes:
Loss of the C₁₁H₂₃ alkyl chain, leading to the formation of a stable iminium ion at m/z 44.05.
Cleavage resulting in the loss of a methyl group and the formation of an ion at m/z 184.22.
The characteristic neutral loss of ammonia (B1221849) (NH₃) from the precursor ion is also a common fragmentation pathway for primary amines, which would produce an ion at m/z 183.22. Analyzing these fragmentation pathways allows for the precise localization of the amino group on the tridecane (B166401) backbone. unito.it
Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₁₃H₃₀N]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) | Fragmentation Pathway |
|---|---|---|---|---|
| 200.2 | [C₂H₆N]⁺ | C₁₁H₂₄ | 44.05 | α-cleavage |
| 200.2 | [C₁₂H₂₆N]⁺ | CH₄ | 184.22 | α-cleavage |
| 200.2 | [C₁₃H₂₇]⁺ | NH₃ | 183.22 | Loss of ammonia |
Hyphenated Analytical Techniques for Complex Systems
Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power for complex mixtures. nih.gov The on-line coupling of chromatography with spectroscopy is essential for separating an analyte from a matrix before its identification and quantification. saspublishers.comchemijournal.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. actascientific.com this compound is sufficiently volatile for GC analysis. The gas chromatograph separates it from other components in a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer for detection and identification. For primary amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile, polar, or thermally labile compounds. actascientific.com this compound can be analyzed directly using reverse-phase LC coupled with an ESI or atmospheric pressure chemical ionization (APCI) source, which efficiently ionizes the amine for MS detection. This technique is particularly powerful for analyzing this compound in biological fluids or environmental water samples with minimal sample preparation. nih.gov
Table 3: Application of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle | Detection Principle | Applicability to this compound |
|---|---|---|---|
| GC-MS | Separation based on volatility and interaction with a stationary phase. | Mass analysis of eluting compounds after ionization (typically Electron Ionization). | Suitable for volatile samples; provides structural information through characteristic fragmentation patterns. |
| LC-MS | Separation based on partitioning between a mobile and stationary phase. | Mass analysis after soft ionization (e.g., ESI), often yielding the molecular ion. | Ideal for non-volatile samples or complex liquid matrices; high sensitivity and specificity. |
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. spectroscopyonline.com When analyzing samples containing this compound using spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy, large and complex datasets are often generated. spectroscopyonline.com Chemometric tools are essential for interpreting this data, for tasks such as classification, calibration, and pattern recognition. imeko.org
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used for exploratory data analysis. imeko.org It can be applied to spectroscopic data from multiple samples to visualize clustering, identify outliers, or detect trends. For instance, PCA could differentiate between samples based on the presence or concentration of this compound or distinguish it from its isomers based on subtle differences in their spectral fingerprints. nih.gov
Partial Least Squares (PLS) Regression: PLS is a supervised method used to create calibration models that can predict the concentration of a component in a mixture from its spectrum. mdpi.com A PLS model could be developed to quantify this compound in a product by correlating the NIR spectral data with known concentrations from a set of calibration samples. mdpi.com
The application of chemometrics allows for rapid and non-destructive analysis, which is highly valuable in quality control and process monitoring environments where this compound might be a component. imeko.org
Table 4: Chemometric Methods in Spectroscopic Analysis of this compound
| Chemometric Method | Type | Purpose | Hypothetical Application for this compound |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, outlier detection. | Classifying batches of a product based on NIR spectra to ensure consistency of this compound content. |
| Partial Least Squares (PLS) Regression | Supervised | Quantitative analysis, calibration modeling. | Developing a rapid NIR method to predict the concentration of this compound in a complex mixture. |
Compound List
Applications of 2 Aminotridecane in Functional Material Science
Design and Synthesis of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a substrate, and they offer a powerful method for tailoring surface properties. 2-Aminotridecane is a promising candidate for forming SAMs due to the strong interaction of its amine headgroup with various surfaces, including gold and silicon oxides. The long tridecyl chain contributes to the formation of a densely packed, ordered monolayer driven by van der Waals interactions.
The synthesis of this compound SAMs typically involves the immersion of a clean substrate into a dilute solution of the amine. The resulting monolayer's properties, such as thickness, packing density, and surface energy, are influenced by the solvent, concentration, and immersion time. The position of the amino group at the second carbon, as opposed to the terminal position in 1-aminotridecane, is expected to influence the tilt angle and packing of the alkyl chains, thereby affecting the final properties of the monolayer.
The characterization of these SAMs is crucial for understanding their structure and function. Techniques such as X-ray photoelectron spectroscopy (XPS) are used to confirm the chemical composition and bonding of the amine to the surface, while contact angle measurements provide information about the surface wettability. cmu.edu Ellipsometry can be employed to determine the thickness of the monolayer with high precision. researchgate.net While specific data for this compound is not abundant, studies on similar long-chain amines provide valuable insights into the expected characteristics.
| Functional Group | Substrate | Water Contact Angle (°) | Reference |
| 3-mercaptopropionic acid | Gold | < 10 | cmu.edu |
| 3-mercaptopropionic acid 2-ethylhexyl ester | Gold | ~ 75 | cmu.edu |
| Alkanethiols | Gold | ~ 110 | researchgate.net |
| Alkylamines | Gold | Not Specified |
This table presents contact angle data for various SAMs to illustrate the range of surface wettability achievable, providing context for the potential properties of this compound SAMs.
Development of Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, making them invaluable in display technologies and optical systems. The incorporation of long alkyl chains is a common strategy in the design of liquid crystalline materials. This compound can serve as a key component in the synthesis of such materials, particularly calamitic (rod-shaped) and ionic liquid crystals.
Furthermore, this compound can be protonated to form an ammonium (B1175870) cation, which can then be paired with various anions to create ionic liquid crystals (ILCs). The properties of these ILCs, such as their melting point and mesophase range, are highly dependent on the structure of both the cation and the anion, as well as the length of the alkyl chain. mdpi.com
| Compound Type | Key Structural Feature | Observed Mesophase | Reference |
| Benzoic acid derivative | Lateral substituent group | Nematic, Smectic | mdpi.com |
| Bent-shaped pyrimidine (B1678525) derivative | Cyano terminal group | Nematic | ajchem-a.com |
| Azo compound with thiadiazole unit | Methyl bromide reaction product | Not Specified | revistabionatura.com |
| Fluorinated 1,3-bis(oxadiazolyl)benzene | Perfluorocarbon chain | Monotropic | beilstein-journals.org |
This table showcases examples of how molecular structure influences the liquid crystalline properties of different compounds, providing a framework for understanding the potential of this compound in this field.
Integration into Organic Electronic Systems
Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). Amines and their derivatives play a crucial role in these devices, often as components of the charge transport layers or as modifiers for electrode surfaces. This compound, with its long alkyl chain and functional amine group, has the potential to be integrated into these systems.
The amine group can be used to tune the work function of electrodes, facilitating charge injection or extraction. researchgate.net The long alkyl chain can enhance the solubility of organic semiconductors, enabling solution-based processing, and can also influence the morphology and molecular packing of the active layer, which is critical for efficient charge transport. sigmaaldrich.comosti.gov In OTFTs, amine-functionalized self-assembled monolayers can be used to treat the dielectric surface, reducing charge trapping and improving device performance. researchgate.net
While direct applications of this compound in organic electronics are still under exploration, the principles established with similar long-chain amines suggest its potential for creating more efficient and stable organic electronic devices.
| Device | Role of Amine-Containing Material | Performance Metric | Reference |
| p-i-n Perovskite Solar Cells | Electron transport layer additive | Improved efficiency and stability | researchgate.net |
| n-Channel Organic Transistors | Amine-tailed self-assembled monolayer | Electron mobility up to 5.35 cm²/Vs | researchgate.net |
| Organic Thin-Film Transistors | Semiconductor blend component | Hole mobility of 2.4 cm²/Vs | osti.gov |
| Phthalocyanine Thin-Film Transistors | Semiconductor in Fabry-Perot cavity | No significant influence on charge transport | rsc.org |
This table summarizes the performance of various organic electronic devices incorporating amine-functionalized materials, illustrating the potential impact of using this compound.
Fabrication of Advanced Sensor Platforms
The development of sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. This compound can be utilized in the fabrication of advanced sensor platforms in several ways. The amine group can act as a recognition site for specific analytes through hydrogen bonding or acid-base interactions.
One approach involves the functionalization of nanomaterials, such as gold nanoparticles or graphene oxide, with this compound. mdpi.com This creates a high-surface-area sensing material with specific affinity for certain molecules. The long alkyl chain can also modulate the hydrophobicity of the sensor surface, which can enhance the selectivity for nonpolar analytes in aqueous environments.
Another strategy is to incorporate this compound into polymer matrices used as sensing layers. The presence of the amine can alter the polymer's response to analytes, leading to a detectable change in its optical or electrical properties. For instance, amine-functionalized materials have been successfully used in sensors for the detection of carbon dioxide and various volatile organic compounds. mdpi.comnih.gov
| Sensor Type | Analyte | Key Performance Characteristic | Reference |
| Lignin-based nanostructured sensor | Dimethylamine | Limit of detection ~440 ppb | mdpi.com |
| MOF-based optical fiber sensor | Carbon dioxide | Enhanced sensitivity in humid conditions | nih.gov |
| Porphyrin-based optical sensor | Triethylamine | Linear response from 0.1-1000 ppm | mdpi.com |
| Amine-intercalated layered thin films | Vapors | Tunable sensing properties | uni-muenchen.de |
This table highlights the performance of various amine-based sensors, demonstrating the potential of this compound in developing new sensing technologies.
Role as Building Blocks in Polymer and Nanomaterial Synthesis
The dual functionality of this compound makes it a valuable building block for the synthesis of novel polymers and nanomaterials. The primary amine group can participate in various polymerization reactions, such as the formation of polyamides and polyimides, or it can be used to initiate the polymerization of other monomers. The long tridecyl chain can be incorporated into the polymer backbone or as a side chain, imparting specific properties such as hydrophobicity, flexibility, and processability.
In the realm of nanomaterials, this compound can act as a surfactant or capping agent during the synthesis of nanoparticles. nih.gov The amine group coordinates to the surface of the growing nanoparticle, controlling its size and shape, while the long alkyl chain provides steric stabilization, preventing aggregation. This approach has been used to synthesize a variety of nanoparticles with well-defined morphologies and properties. The specific structure of this compound, with the amine at a secondary position, may offer unique control over the nanoparticle growth compared to terminal amines.
Utilization in Amphiphilic Formulations
The amphiphilic nature of this compound, arising from its hydrophilic amine head and a long hydrophobic alkyl tail, makes it an effective surfactant. When dispersed in a solvent, these molecules can self-assemble at interfaces, reducing surface tension. Above a certain concentration, known as the critical micelle concentration (CMC), they form aggregates called micelles. wikipedia.orgnih.gov
The CMC is a key parameter that characterizes the efficiency of a surfactant. It is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup, and the presence of electrolytes. researchgate.net The position of the amine group in this compound is expected to result in a different CMC value compared to its linear isomer, 1-aminotridecane, due to differences in the effective headgroup area and packing constraints within the micelle. These surfactant properties make this compound and its derivatives potentially useful in a variety of formulations, including detergents, emulsifiers, and drug delivery systems.
| Surfactant | Temperature (°C) | CMC (mol/L) | Method | Reference |
| Sodium Dodecyl Sulfate | 25 | 8 x 10⁻³ | Not Specified | wikipedia.org |
| Dodecyltrimethylammonium bromide | Not Specified | 0.016 | Not Specified | wikipedia.org |
| Cationic Gemini Surfactants | 298 K | Varies with chain length | Conductivity, Surface Tension | ekb.eg |
| Dodecyl pyrimidinum betaine | 30 | 0.925 x 10⁻³ | Surface Tension, Conductivity | researchgate.net |
This table provides CMC values for various surfactants, offering a comparative context for the potential surfactant properties of this compound.
Catalyst Ligand Design and Catalytic Activity Modulation
In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. The amine group in this compound can act as a coordinating ligand for a variety of transition metals. Its use as an ancillary ligand in asymmetric catalysis is an area of growing interest. sigmaaldrich.comresearchgate.net The chiral center at the second carbon position of this compound can potentially be exploited to induce enantioselectivity in catalytic reactions.
Secondary amines, in general, have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. mdpi.comnih.gov The steric and electronic properties of the amine ligand can significantly influence the catalytic cycle, affecting the rates of oxidative addition, transmetalation, and reductive elimination. The bulky tridecyl group of this compound can create a specific steric environment around the metal center, which may lead to unique reactivity and selectivity compared to smaller amine ligands. The structure-activity relationship of different amine isomers in catalysis is an active area of research, and this compound provides an interesting case study for these investigations. jchemlett.com
| Catalytic System | Reaction Type | Key Finding | Reference |
| Polystyrene-Supported ADC Palladium Complexes | Sonogashira Cross-Coupling | High activity and reusability | mdpi.com |
| Ylide-Functionalized Phosphines with Palladium | Amination Reactions | High activity attributed to strong donor ability and agostic interactions | nih.gov |
| Pyridinium Amidate (PYA) Ligands with Palladium | Ketone α-arylation | Ligand modification enhances catalytic activity and selectivity | rsc.org |
| Nickel with Tailored Ancillary Ligands | C(sp²)-N/O Cross-Coupling | Enables challenging cross-coupling reactions at room temperature | dal.ca |
This table illustrates the impact of ligand design on the performance of various catalytic systems, highlighting the potential of this compound as a ligand.
Palladium-Based Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ligands coordinated to the palladium center play a crucial role in the catalyst's activity, stability, and selectivity. Amines, particularly long-chain and sterically hindered amines, can act as effective ligands in these catalytic systems.
While specific studies detailing the application of this compound as a ligand in palladium-based catalysis are not readily found, the principles of catalyst design provide a framework for its potential role. The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can be donated to the palladium center, forming a metal-ligand bond. The bulky tridecyl group could, in theory, influence the steric environment around the palladium atom, which can be beneficial for certain catalytic transformations by promoting reductive elimination, a key step in many catalytic cycles.
For instance, in reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, bulky electron-rich phosphine (B1218219) ligands are commonly employed. It is conceivable that a chiral amine like this compound could be explored as a ligand, potentially influencing the enantioselectivity of certain reactions. However, without experimental data, its effectiveness compared to well-established phosphine or N-heterocyclic carbene (NHC) ligands remains speculative.
The closely related isomer, 1-aminotridecane (tridecylamine), has been mentioned as a ligand in the preparation of a palladium-based catalyst, specifically [PdCl2(TDA)2]. This indicates that long-chain amines can indeed be utilized in this context, although the difference in the position of the amino group (terminal in 1-aminotridecane versus on the second carbon in this compound) would likely lead to different steric and electronic properties of the resulting palladium complexes.
Bridging Ligands in Coordination Chemistry
In coordination chemistry, a bridging ligand is a ligand that connects two or more metal centers, leading to the formation of polynuclear complexes. These structures are of significant interest for their magnetic, electronic, and catalytic properties. The ability of a ligand to act as a bridge depends on several factors, including the presence of multiple donor sites, the flexibility of the ligand's backbone, and the coordination preferences of the metal ions.
This compound is a monodentate ligand, meaning it has only one donor atom (the nitrogen of the amino group). Typically, bridging ligands are polydentate, possessing at least two donor atoms that can coordinate to different metal centers. Therefore, a single molecule of this compound cannot act as a bridging ligand in the conventional sense.
However, it is possible for aminotridecane derivatives to be designed to function as bridging ligands. For example, if the tridecyl chain were functionalized to include another donor group, the resulting molecule could bridge two metal centers. Furthermore, in some crystal structures, intermolecular interactions, such as hydrogen bonding between the amino groups of two separate aminotridecane ligands coordinated to different metal centers, could create a "bridged" supramolecular assembly.
While there is no specific research found on this compound itself acting as a bridging ligand, the synthesis of alkylated 1,2,4-triazoles from its isomer, 1-aminotridecane, for use as bridging ligands in the preparation of polymeric 1-dimensional chains of iron(II) species has been reported. This demonstrates that long-chain amines can be precursors to molecules that do act as bridging ligands. The synthesis of such derivatives from this compound is theoretically possible and could lead to new coordination polymers with potentially interesting material properties.
Biological and Biomedical Research Investigations Involving 2 Aminotridecane
Exploration of Antimicrobial Properties and Mechanisms
Research into 2-aminotridecane has uncovered its potential as an antimicrobial agent, particularly through the investigation of its salts and derivatives. These studies form the basis for understanding its biological activity.
While direct and exhaustive mechanistic studies on this compound are not extensively detailed in the available literature, its structural characteristics—a long hydrophobic tridecyl chain and a hydrophilic amine group—are typical of amphipathic molecules known to target bacterial membranes. The primary hypothesized mechanism of action for such compounds is the disruption of the cell membrane's structural integrity. mdpi.com
Membrane Disruption: The hydrophobic nature of the long alkyl chain allows it to insert into the lipid bilayer of bacterial membranes. mdpi.com This insertion disrupts the packing of the phospholipid acyl chains, leading to increased membrane permeability. mdpi.comuq.edu.au The consequence of this disruption is the leakage of essential intracellular components, such as ions, metabolites, and even macromolecules like RNA and DNA, ultimately leading to cell death. mdpi.comfrontiersin.org This mode of action is common for many cationic antimicrobial agents, which interact with the negatively charged components of bacterial membranes. frontiersin.orgnih.gov The process can involve several stages, starting with electrostatic attraction, insertion into the bilayer, and the formation of pores or general destabilization of the membrane structure. mdpi.comfrontiersin.org
Metabolic Inhibition: A secondary or concurrent mechanism could involve the inhibition of key metabolic pathways. Perturbation of the cell membrane can disrupt the proton motive force, which is crucial for ATP synthesis and transport processes across the membrane. mdpi.comcreative-biolabs.com The inhibition of membrane-bound enzymes, including those involved in the electron transport chain, would severely impact cellular energy production. creative-biolabs.com Some antibacterial agents are known to cause a cascade of metabolic perturbations, including the disruption of central carbon metabolism and the tricarboxylic acid (TCA) cycle, which can contribute to bactericidal activity. frontiersin.orgmicrobialcell.com While not specifically demonstrated for this compound, this remains a plausible consequence of significant membrane damage.
The antimicrobial spectrum of this compound derivatives has been shown to include significant antifungal activity.
Antifungal Activity: Studies have specifically highlighted the antimycotic, or antifungal, properties of addition salts of this compound. scispace.comresearchgate.net For instance, the this compound salt of 2-chloronitrophenol was evaluated for its antifungal effects. nih.govnlk.cz Research has demonstrated the efficacy of these salts against various pathogenic fungi, including dermatophytes like those from the Trichophyton, Microsporum, and Epidermophyton genera. nih.gov The antimycotic effect of compounds such as this compound-undecylenate has also been noted for its potential to inhibit the oxidation processes in fungi. scispace.com
Table 1: Observed Antifungal Activity of a this compound Salt
| Fungal Genus | Activity Observed | Salt/Derivative Studied | Citation |
|---|---|---|---|
| Epidermophyton | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |
| Microsporum | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |
| Trichophyton | Antifungal effect | This compound salt of 2-chloronitrophenol | nih.gov |
Antiviral Activity: The potential for antiviral activity has been associated with certain derivatives. For example, This compound-2,4,5-trichlorophenolate (B12709945) is noted as having potential antiviral properties, among other biological activities. ontosight.ai However, detailed investigations specifically confirming and characterizing the antiviral efficacy and mechanism of this compound itself against specific viruses are not widely available in the current body of scientific literature. General research into other amine-containing compounds, such as aminoadamantane derivatives, has shown antiviral effects against viruses like SARS-CoV-2, suggesting a potential area for future investigation. nih.gov
Structure-activity relationship (SAR) studies help to elucidate which molecular features are critical for a compound's biological function. For antimicrobial agents, this often involves balancing hydrophobicity and cationicity to maximize efficacy against microbes while minimizing toxicity to host cells. mdpi.com
In the context of this compound, its structure is defined by two key features: the 13-carbon alkyl (tridecyl) chain and the primary amine group.
Hydrophobic Alkyl Chain: The long tridecyl chain imparts significant hydrophobicity to the molecule. In many classes of antimicrobial peptides and their synthetic mimics (peptoids), a long hydrophobic residue is crucial for potent activity. mdpi.comresearchgate.net This feature facilitates the partitioning of the molecule into the lipid bilayer of the bacterial membrane, which is a critical step for membrane disruption. mdpi.com Studies on other antimicrobial series show that the length of such alkyl chains is often directly correlated with antimicrobial potency, up to a certain point where toxicity or poor solubility becomes an issue. mdpi.com
Cationic Amine Group: The amine group is basic and will be protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is critical for the initial electrostatic interaction with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.org
The combination of these two features in this compound makes it a classic amphipathic cation, a structural motif common to many membrane-active antimicrobial agents. mdpi.com SAR studies on related structures, such as 2-aminothiazoles, have shown that modifications to the amine position can significantly alter antimicrobial activity, highlighting the importance of this functional group. nih.govnih.gov
Peptoids, or poly-N-substituted glycines, are a class of peptide mimics that have gained attention as potential antimicrobial agents due to their resistance to proteolytic degradation. nih.gov Research into the design and synthesis of new antimicrobial peptoids has directly involved this compound as a key building block.
Table 2: Representative Use of 1-Aminotridecane in an Antimicrobial Peptoid
| Feature | Description | Role of this compound | Citation |
|---|---|---|---|
| Molecule Class | Peptoid (Peptide Mimic) | Building block for a submonomer | researchgate.netnih.gov |
| Incorporation | Used as a 1-aminotridecane submonomer | Provides a long hydrophobic side chain | researchgate.net |
| Observed Effect | Improved antimicrobial potency | The hydrophobic residue is critical for activity | researchgate.net |
| Example Sequence | K15 (NTri-Nae-NPea) | NTri (N-tridecylglycine) is derived from 1-aminotridecane | researchgate.net |
Role in Protein and Membrane Biology Research
The amphipathic structure of this compound makes it a relevant molecule for fundamental research in membrane biology, particularly for studying the interactions between lipids and proteins.
Protein-lipid interactions are fundamental to the structure and function of all biological membranes. wikipedia.orgnih.gov These interactions govern how membrane proteins are embedded and function within the lipid bilayer and how the physical state of lipids influences protein activity. wikipedia.orgnih.gov Amphipathic molecules like this compound can serve as tools to probe these interactions.
Due to its structure, this compound would be expected to insert into a lipid bilayer, with its hydrophobic tail buried within the membrane's core and its polar amine head group positioned at the lipid-water interface. harvard.edu The presence of such a molecule perturbs the local lipid environment. frontiersin.org This perturbation can affect the packing of nearby lipid chains and alter the physical properties of the membrane, such as its thickness and fluidity. harvard.edufrontiersin.org
Such alterations can, in turn, influence the function of integral membrane proteins. nih.gov The concept of hydrophobic mismatch, where the hydrophobic length of a protein's transmembrane domain does not perfectly match the thickness of the lipid bilayer, is a key factor in protein-lipid interactions. nih.gov The introduction of molecules like this compound can modulate this mismatch, potentially leading to conformational changes in membrane proteins. nih.gov While specific studies using this compound to investigate a particular protein-lipid interaction are not prominent, its properties make it a candidate for use in model membrane systems like giant unilamellar vesicles (GUVs) or nanodiscs to study the general principles of how small amphiphiles affect membrane organization and protein function. nih.govdb-engine.de
Modulating Cellular Membrane Permeability
The cellular membrane acts as a selective barrier, and its permeability is a critical factor in cellular function and integrity. While direct research specifically detailing the effects of this compound on membrane permeability is limited, the behavior of structurally related long-chain alkylamines provides significant insight into its potential mechanisms of action. The fundamental structure of this compound, featuring a long, 13-carbon hydrophobic tail and a hydrophilic amine group, classifies it as an amphiphilic molecule. This structure allows it to interact with and integrate into the lipid bilayers of cell membranes, potentially altering their physical properties. ontosight.ai
Long-chain alkylamines can influence membrane fluidity and permeability. The hydrophobic carbon chain can insert itself among the fatty acid tails of the membrane's phospholipids. This insertion can disrupt the ordered packing of the lipids, leading to an increase in membrane fluidity and, consequently, permeability. researchgate.netconductscience.com Studies on various surfactants have shown that the ability to perturb the membrane and enhance permeability increases with the length of the aliphatic chain. researchgate.net For instance, research on n-alkyl alcohols demonstrated that long-chain alcohols (C8–C10) could significantly decrease membrane resistance and increase ionic permeability. rupress.org
Furthermore, the amine group of this compound can exist in both a neutral (unionized) and a protonated (ionized) state, depending on the pH. As a weak base, the uncharged form can readily diffuse across lipid bilayers. nih.gov Upon entering an acidic intracellular compartment, such as a lysosome, the lower pH causes the amine to become protonated. This charged form is significantly less membrane-permeable, effectively trapping the molecule within the organelle. This process, known as pH partitioning or ion trapping, demonstrates that the molecule must be sufficiently membrane-permeable to enter the cell and its organelles in the first place. nih.gov The interaction of such amines with the membrane is a prerequisite for their biological activity and distribution within the cell.
Table 1: Factors Influencing Cellular Membrane Permeability
| Factor | Effect on Permeability | Mechanism |
|---|---|---|
| Temperature | Increases with temperature (up to a point) | Higher kinetic energy increases the movement of phospholipids, making the membrane more fluid and permeable. Above ~45°C, proteins denature and the bilayer can lose integrity. conductscience.comstudymind.co.uk |
| Fatty Acid Composition | Increases with shorter chains and more unsaturated fats | Shorter chains have fewer van der Waals interactions. Unsaturated fats have "kinks" that prevent tight packing of phospholipids. conductscience.com |
| Cholesterol | Generally decreases permeability | Cholesterol fills gaps between phospholipids, restricting their movement and making the membrane less fluid and less permeable. conductscience.com |
| External Molecules (e.g., Alcohols, Solvents) | Can increase permeability | Organic solvents like ethanol (B145695) can dissolve membrane lipids. Amphiphilic molecules like long-chain alcohols can insert into the bilayer, disrupting its structure. rupress.orgstudymind.co.uk |
Precursor in Complex Organic Molecule Synthesis for Medicinal Chemistry
The structural backbone of this compound, a long aliphatic chain with an amine functional group, represents a valuable synthon, or building block, in medicinal chemistry. This motif is present in a variety of biologically active molecules, particularly those that interact with lipid membranes or lipid-modifying enzymes. Consequently, synthetic strategies that utilize or build upon this structure are employed to create novel compounds with potential therapeutic applications.
The synthesis of analogues of bioactive lipids is a key area of research for developing new therapeutics. Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are crucial signaling molecules involved in numerous physiological and pathophysiological processes. nih.gov The structural similarity of this compound to sphingoid bases like sphingosine (B13886) makes it a relevant model for the design and synthesis of pharmacologically active analogues.
Research has focused on creating analogues that can act as substrates or inhibitors for key enzymes in sphingolipid metabolism, such as sphingosine kinases (SphK1 and SphK2). nih.gov These enzymes phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P), a potent signaling molecule that acts on five specific S1P receptors (S1P₁₋₅). nih.gov By synthesizing molecules that can be phosphorylated in vivo, researchers have developed prodrugs that target these receptors. For example, a series of 2-amino-2-heterocyclic-propanols were synthesized as substrates for SphK1 and SphK2. nih.gov Upon phosphorylation, these compounds showed activity as agonists at S1P receptors, a property demonstrated in vivo by the induction of lymphopenia (a reduction in lymphocytes), which is a key effect of S1P₁ receptor activation. nih.gov The synthesis of these complex molecules often involves multi-step processes, including the stereoselective creation of chiral centers, which are crucial for biological activity. nih.govrsc.org
The development of these analogues requires strategic chemical synthesis. Key reactions can include the stereoselective opening of epoxides and tethered aminohydroxylation to install the required amino and hydroxyl groups at specific positions on a long alkyl chain, mimicking the natural sphingolipid structure. rsc.orgresearchgate.net These synthetic efforts allow for the creation of a library of related compounds where features like chain length and the nature of the headgroup can be systematically varied to understand structure-activity relationships. researchgate.net
Table 2: Examples of Synthesized Pharmacologically Active Analogues Related to Sphingolipids
| Analogue Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 2-Amino-2-heterocyclic-propanols | Sphingosine Kinases (SphK1, SphK2), S1P Receptors | Immunomodulation | nih.gov |
| Enigmol Analogues | Not specified, based on bioactive sphingolipid | Oncology, Cell Physiology | researchgate.net |
| Safingol / Phytosphingosines | Protein Kinase C, Sphingolipid Metabolism | Oncology | rsc.org |
Nature, particularly the marine environment, is a rich source of complex lipids with unique structures and potent biological activities. Soft corals of the genus Sinularia have been found to produce a variety of secondary metabolites, including novel sphingosine derivatives that contain a long-chain amine moiety similar to that of this compound. niscpr.res.inniscpr.res.inresearchgate.net The isolation and structural elucidation of these natural products provide templates for medicinal chemistry.
The process typically begins with the collection of the marine organism, followed by extraction using organic solvents. For example, in the investigation of Sinularia crassa, the crude extract was subjected to column chromatography over silica (B1680970) gel, using a gradient of solvents with increasing polarity to separate the different components. niscpr.res.in This process led to the isolation of two new sphingosine derivatives: N-hexadecanoyl-1,3-dihydroxy-2-amino-4,8-octadecadiene and N-heneicosanoyl-1,3,4-trihydroxy-2-aminotetradecane. niscpr.res.in Similarly, a study on another Sinularia species yielded N-tricosanoyl-1,3,4-trihydroxy-2-amino-tridecane. niscpr.res.in
Once a pure natural product is isolated, derivatization is often performed. This involves chemically modifying the isolated compound to aid in structure determination or to create new analogues for biological testing. A common derivatization technique is acetylation, where hydroxyl groups are converted to acetate (B1210297) esters. In the study of N-tricosanoyl-1,3,4-trihydroxy-2-amino-tridecane, the compound was treated with acetic anhydride (B1165640) to form a triacetate derivative. niscpr.res.in This modification improved its solubility in NMR solvents and provided additional data for confirming its structure through spectroscopic analysis. niscpr.res.in Such derivatization is a foundational step in semi-synthesis, where natural products are used as starting materials to create novel molecules with potentially improved pharmacological properties.
Table 3: Examples of Isolated Natural Sphingosine Derivatives from Sinularia Species
| Isolated Compound | Source Organism | Reference |
|---|---|---|
| N-hexadecanoyl-1,3-dihydroxy-2-amino-4,8-octadecadiene | Sinularia crassa | niscpr.res.in |
| N-heneicosanoyl-1,3,4-trihydroxy-2-aminotetradecane | Sinularia crassa | niscpr.res.in |
| N-tricosanoyl-1,3,4-trihydroxy-2-amino-tridecane | Sinularia sp. | niscpr.res.in |
Environmental Fate, Biodegradation, and Ecotoxicological Considerations of 2 Aminotridecane
Biodegradation Pathways and Microbial Metabolism
The breakdown of 2-Aminotridecane in the environment is primarily driven by microbial activity. chemsafetypro.com General studies on aliphatic amines indicate that they are susceptible to biodegradation by certain microorganisms. chemsafetypro.com The structure of this compound, a primary amine with a 13-carbon chain, suggests it can serve as a carbon and nitrogen source for various microbes. thepsci.eu
Both aerobic (oxygen-present) and anaerobic (oxygen-absent) processes are significant in the environmental degradation of long-chain aliphatic amines. dtu.dknih.govnih.gov
Under aerobic conditions , bacteria are known to readily degrade primary aromatic and aliphatic amines. dtu.dknih.gov Studies on similar long-chain alkylamines have shown that bacteria can completely mineralize these compounds. thepsci.eu The proposed initial step in the aerobic degradation of primary fatty amines involves the cleavage of the carbon-nitrogen bond by an alkylamine dehydrogenase enzyme. thepsci.eu This reaction yields a corresponding long-chain alkanal (aldehyde) and ammonium (B1175870), which can then be further metabolized by the microorganisms. thepsci.eu
Anaerobic degradation is also a crucial pathway, particularly in environments like sediment and wastewater treatment plants. thegoodscentscompany.comchemsafetypro.com Research has demonstrated that long-chain alkylamines can be completely mineralized under anoxic conditions, with nitrate (B79036) serving as the terminal electron acceptor (denitrifying conditions). thegoodscentscompany.com While azo dyes are often resistant to aerobic breakdown, they are readily reduced to aromatic amines under anaerobic conditions; these amine intermediates can then be subsequently degraded if conditions become aerobic. dtu.dknih.gov This two-stage anaerobic/aerobic process is an effective method for the complete decomposition of such compounds. nih.gov
Specific microorganisms play a vital role in the transformation of long-chain amines. Research has identified bacteria from the genus Pseudomonas as being capable of utilizing these compounds as their sole source of carbon, nitrogen, and energy under both aerobic and anaerobic conditions. thepsci.euthegoodscentscompany.com
One study isolated a Pseudomonas sp. (strain BERT) from activated sludge that could degrade primary alkylamines with chain lengths from C3 to C18, with a preference for C8 to C14 amines. thepsci.eu Another study identified a denitrifying bacterium, Pseudomonas stutzeri (strain ZN6), that completely mineralized even-numbered primary fatty amines (C4 to C18) under anaerobic conditions. thegoodscentscompany.com The genus Rhodococcus has also been noted for its ability to degrade a long-chain alkylamine. thepsci.eu
Beyond bacteria, other microorganisms may interact with this compound. For instance, some studies have investigated the antimycotic (antifungal) effect of this compound salts, indicating an interaction with fungi, although the degradative capacity of these fungi was not the focus of the research. researchgate.netindustrialchemicals.gov.au
Table 1: Microorganisms Involved in Long-Chain Aliphatic Amine Degradation
| Microorganism Genus | Degradation Condition | Role |
|---|---|---|
| Pseudomonas | Aerobic & Anaerobic | Utilizes long-chain alkylamines as a source of carbon, nitrogen, and energy. thepsci.euthegoodscentscompany.com |
| Rhodococcus | Aerobic | Capable of utilizing long-chain alkylamines as a sole source of carbon and energy. thepsci.eu |
| Fungi (Dermatophytes) | Not specified | Shows sensitivity to this compound, indicating microbial interaction. industrialchemicals.gov.au |
Environmental Distribution and Persistence Studies
The release of long-chain aliphatic amines into the environment is expected to occur primarily through wastewater from industrial uses and consumer products. ontosight.aieuropa.eu Upon release, their distribution is governed by their physical and chemical properties.
Specific data on the environmental half-life of this compound in soil, water, or sediment have not been found in the reviewed scientific literature. However, general information suggests a low potential for persistence. The demonstrated ready biodegradability of long-chain alkylamines indicates that they are unlikely to remain in the environment for extended periods. thegoodscentscompany.com Furthermore, one safety data sheet for a similar compound, 1-Aminotridecane, states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). europa.eu Persistence is a key criterion for PBT assessment, and its absence implies that the compound degrades within a certain timeframe. fao.org
Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. mdpi.com The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow) and measured by its bioconcentration factor (BCF). mdpi.com
The information regarding the bioaccumulation potential of this compound is limited and appears somewhat inconsistent. One safety data sheet suggests that it may have some potential to bioaccumulate. ecetoc.org Conversely, a safety data sheet for the closely related 1-Aminotridecane indicates it is not considered "bioaccumulative" under PBT criteria. europa.eu For a substance to be classified as bioaccumulative (B) under the EU REACH regulation, it must have a BCF value greater than 2000. Without experimental BCF data for this compound, a definitive assessment of its bioaccumulation potential cannot be made.
Table 2: Summary of Predicted Environmental Fate of this compound
| Environmental Parameter | Finding/Prediction | Supporting Rationale |
|---|---|---|
| Biodegradability | Expected to be biodegradable | Studies on analogous long-chain aliphatic amines show ready biodegradation under aerobic and anaerobic conditions by microorganisms like Pseudomonas. thepsci.euthegoodscentscompany.com |
| Mobility in Soil | Low | Low water solubility suggests strong sorption to soil organic matter and limited leaching. ecetoc.orgeuropa.eu |
| Persistence | Low potential for persistence | Ready biodegradability of similar compounds suggests a shorter environmental half-life. thegoodscentscompany.comeuropa.eu |
| Bioaccumulation | Uncertain; potentially low | Conflicting general statements exist. Lack of a high persistence potential reduces overall bioaccumulation risk. ecetoc.orgeuropa.eu |
Formation and Fate of Degradation Products
Identification of Key Metabolites
Direct research identifying the specific metabolites of this compound biodegradation is not extensively available in current literature. However, based on established degradation pathways for other primary and secondary amines, particularly in industrial applications like CO2 capture, a range of potential degradation products can be predicted trimeric.comforcetechnology.com.
Oxidative degradation is a primary pathway and can result in fragmented, volatile products such as smaller alkylamines, aldehydes (like formaldehyde), and ammonia (B1221849) trimeric.comforcetechnology.com. Less volatile products can include amino acids and carboxylic acids trimeric.com. Thermal degradation, especially in the presence of CO2, can lead to the formation of compounds like oxazolidones trimeric.com.
Table 1: Potential Degradation Products of Long-Chain Aliphatic Amines This table is based on general amine degradation pathways and represents theoretical metabolites for this compound, pending specific experimental data.
| Class of Compound | Potential Specific Examples | Formation Pathway |
|---|---|---|
| Short-Chain Alkylamines | Methylamine, Ethylamine | Oxidative Degradation |
| Aldehydes | Formaldehyde, Acetaldehyde | Oxidative Degradation |
| Carboxylic Acids | Formic Acid, Acetic Acid | Further oxidation of aldehydes |
| Amides | N-(2-hydroxyethyl)formamide (HEF) | Reaction of carboxylic acids with parent amine |
| Oxazolidinones | 2-oxazolidinone (OZD) | Thermal degradation with CO2 |
Evaluation of Environmental Impact of Degradation Products
The environmental impact of this compound is intrinsically linked to the nature of its degradation products. While the parent compound may have a certain ecotoxicological profile, its metabolites could present different or more significant risks ieaghg.org.
Ecotoxicity : Some potential degradation products, such as ammonia and certain aldehydes, are known to be toxic to aquatic life forcetechnology.com. The release of nitrogen-containing compounds can also contribute to eutrophication and acidification in aquatic environments, altering the balance of ecosystems nilu.no.
Persistence and Bioaccumulation : While many simple degradation products like short-chain acids and aldehydes are readily biodegradable, more complex molecules could persist in the environment ieaghg.org. Some degradation products may have low biodegradability, posing a risk if they accumulate in aquatic systems ieaghg.org. The potential for bioaccumulation is a key consideration in ecotoxicology, where substances can concentrate in organisms over time herts.ac.uk.
Formation of Hazardous Substances : A significant concern with amine degradation is the potential formation of nitrosamines and nitramines, especially through atmospheric reactions or within industrial processes ieaghg.org. These classes of compounds are of high concern due to their established carcinogenic and mutagenic properties ieaghg.orgnilu.no. Although primary amines like this compound are less likely to form stable nitrosamines directly, they can degrade into secondary amines, which are precursors to stable nitrosamines forcetechnology.com.
Table 2: General Environmental Impact of Potential Amine Degradation Product Classes
| Product Class | Potential Environmental Impact |
|---|---|
| Ammonia | Aquatic toxicity; Contributes to eutrophication and acidification. forcetechnology.comnilu.no |
| Aldehydes (e.g., Formaldehyde) | Volatile emissions; Potential human health risks; Can form carboxylic acids. forcetechnology.com |
| Carboxylic Acids | Can form heat-stable salts, impacting process efficiency; Generally low ecotoxicity. trimeric.com |
Sustainable Synthesis and Green Chemistry Principles for Amine Production
The industrial production of aliphatic amines has traditionally relied on methods with low atom economy and significant waste generation rsc.org. In response, a shift towards sustainable synthesis guided by the principles of green chemistry is underway. These principles advocate for preventing waste, maximizing atom economy, using renewable feedstocks, employing catalysis, and designing for energy efficiency and degradation opcw.orgacs.org.
Modern catalytic methods offer greener alternatives for producing amines like this compound. Key sustainable approaches include:
'Hydrogen Borrowing' Amination : This highly atom-economical method involves the reaction of alcohols with ammonia or other amines. rsc.org The catalyst "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine to the final amine product, with water as the only byproduct. rsc.org
Reductive Amination : This involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent. acs.org Green variations focus on using catalytic hydrogenation instead of stoichiometric metal hydride reagents, which improves the atom economy and reduces waste. acs.org
Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective and environmentally benign route to chiral amines. acs.orgdigitellinc.com Engineered enzymes can convert ketones to amines with high yields and excellent enantiomeric purity under mild conditions. digitellinc.com Integrating chemical catalysis (e.g., to hydrate (B1144303) an alkyne to a ketone) with enzymatic amination in a one-pot reaction represents a highly efficient and sustainable strategy. digitellinc.com
Use of Greener Solvents : Replacing traditional volatile organic solvents with alternatives like deep eutectic solvents (DESs) aligns with green chemistry principles. DESs are often biodegradable, have low volatility and high thermal stability, and can sometimes act as catalysts themselves. mdpi.com
Table 3: Comparison of Amine Synthesis Methods Based on Green Chemistry Principles
| Synthesis Method | Atom Economy | Feedstock | Waste Generation | Energy Input | Catalysis |
|---|---|---|---|---|---|
| Traditional Methods (e.g., Gabriel Synthesis, Alkyl Halides) | Low | Often fossil-fuel based | High (stoichiometric waste) | Often high temperature/pressure | N/A or stoichiometric reagents |
| 'Hydrogen Borrowing' Amination | High | Can utilize bio-based alcohols rsc.org | Low (water is the main byproduct) rsc.org | Moderate (catalytic conditions) | Homogeneous or heterogeneous metal catalysts rsc.org |
| Catalytic Reductive Amination | High (with H2) | Can utilize bio-based carbonyls | Low (with H2) | Moderate (catalytic conditions) | Metal catalysts (e.g., Ni, Ru, Pd) rsc.orgacs.org |
| Chemoenzymatic Synthesis | High | Can utilize bio-based precursors digitellinc.com | Low | Low (mild, ambient conditions) digitellinc.com | Enzymes (e.g., AmDH) and metal catalysts digitellinc.com |
By adopting these green chemistry approaches, the synthesis of this compound and other aliphatic amines can be made more sustainable, reducing the environmental burden associated with their production. rsc.org
Q & A
Q. What are the key considerations for synthesizing 2-Aminotridecane derivatives with high purity?
Methodological Answer: Synthesis of this compound derivatives (e.g., this compound-2,4,5-trichlorophenolate) requires precise control of reaction parameters. Maintain temperatures within ±2°C of the optimal range (often 50–80°C, depending on the pathway) and adjust pH to stabilize intermediates. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if aerosol generation is likely .
- Ventilation : Conduct experiments in fume hoods or closed systems to minimize inhalation risks .
- Storage : Store under inert gas (e.g., argon) in cool (<20°C), dark environments to prevent degradation. Keep away from oxidizers and open flames .
- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via regulated chemical waste channels .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Perform accelerated stability studies by exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH).
- Monitor degradation via GC-MS or NMR to detect byproducts like CO₂ or nitrogen oxides.
- Store aliquots in amber vials under inert gas and test purity monthly to establish shelf-life thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when studying this compound’s bioactivity?
Methodological Answer:
- Triangulation : Cross-validate results using multiple assays (e.g., microbial inhibition + cytotoxicity tests) .
- Variable Isolation : Control confounding factors (e.g., pH, solvent polarity) that may alter bioactivity outcomes.
- Statistical Refinement : Apply hierarchical regression or Bayesian models to account for variability in dose-response data .
- Replication : Repeat experiments under identical conditions to confirm reproducibility .
Q. What methodologies are employed to investigate the environmental impact of this compound derivatives?
Methodological Answer:
- Ecotoxicology Assays : Test acute/chronic toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines.
- Degradation Studies : Expose derivatives to UV light, microbial consortia, or simulated soil systems to track breakdown pathways.
- Bioaccumulation Analysis : Measure partition coefficients (log P) and BCF (bioconcentration factor) to assess environmental persistence .
Q. How to design experiments to elucidate the mechanism of action of this compound in microbial systems?
Methodological Answer:
- In Vitro Assays : Use fluorescent probes (e.g., SYTOX Green) to monitor membrane permeability changes in bacteria.
- Transcriptomics : Perform RNA-seq on treated vs. untreated cultures to identify dysregulated genes (e.g., efflux pumps).
- Molecular Docking : Model interactions between this compound and microbial enzymes (e.g., cytochrome P450) to predict binding affinities .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC₅₀/LC₅₀ values.
- Machine Learning : Apply random forests or neural networks to identify nonlinear interactions between dose and response variables.
- Uncertainty Quantification : Use Monte Carlo simulations to propagate measurement errors into toxicity thresholds .
Data Presentation and Reproducibility Guidelines
- Raw Data : Include large datasets (e.g., NMR spectra, chromatograms) in appendices, with processed data (e.g., IC₅₀ values) in the main text .
- Reagent Documentation : Specify chemical sources, purity grades, and storage conditions to enable replication .
- Contradiction Reporting : Transparently discuss outliers or conflicting results, proposing hypotheses for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
